Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, which includes a bromine atom, a chloromethyl group, and a carboxylate ester. The unique arrangement of these functional groups makes it a valuable scaffold in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGBDGNPHFBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé Multicomponent Reaction
The Groebke reaction enables one-pot assembly of imidazo[1,2-a]pyridines using:
- 2-Aminopyridine derivatives : Methyl 6-amino-pyridine-2-carboxylate serves as the primary amine component.
- Aldehydes : Chloroacetaldehyde introduces the chloromethyl group.
- Isocyanides : tert-Butyl isocyanide facilitates cyclization.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Sc(OTf)₃ (5 mol%) |
| Temperature | 80°C, 12 hours |
| Yield | 68–72% |
The reaction proceeds via imine formation, followed by [4+1] cycloaddition, yielding the chloromethyl-substituted core. Post-reaction purification via flash chromatography (hexane/EtOAc, 3:1) isolates the product.
Cyclization of Halo-Substituted Intermediates
An alternative route involves cyclizing 2-(chloromethyl)-6-bromo-pyridine derivatives with methyl glycinate under basic conditions:
Procedure :
- React 6-bromo-2-(chloromethyl)pyridine with methyl glycinate in DMF.
- Add K₂CO₃ (2 eq) and heat at 100°C for 8 hours.
- Isolate the product via extraction (EtOAc/H₂O) and column chromatography.
Key Advantage : Direct introduction of the chloromethyl group minimizes post-cyclization modifications.
Regioselective Bromination Strategies
Electrophilic Aromatic Bromination
Bromination at position 8 requires careful control to avoid di- or tri-substitution:
Method A :
- Substrate : Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate.
- Reagent : N-Bromosuccinimide (NBS, 1.1 eq).
- Conditions : DMF, 0°C → RT, 4 hours.
- Yield : 58% (HPLC purity >95%).
Method B :
- Substrate : Unsubstituted imidazo[1,2-a]pyridine.
- Reagent : Br₂ (1 eq) in acetic acid.
- Directing Group : Methyl ester at position 6 directs bromination to position 8 via resonance effects.
Chloromethylation Techniques
Mannich-Type Chloromethylation
Introducing the chloromethyl group post-cyclization:
- Treat the imidazo[1,2-a]pyridine core with paraformaldehyde and HCl gas in dioxane.
- Stir at 50°C for 6 hours.
- Quench with NaHCO₃ and extract with CH₂Cl₂.
Challenges : Competing dimerization and over-chlorination.
Direct Synthesis via Chloroacetaldehyde
As described in Section 2.1, using chloroacetaldehyde in the Groebke reaction avoids separate chloromethylation steps.
Esterification and Protecting Group Strategies
In Situ Ester Formation
Carboxylic acid intermediates (e.g., 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid) are esterified using:
Stability Considerations
The methyl ester hydrolyzes under strongly acidic/basic conditions. Use mild reagents (e.g., DMAP) to prevent degradation during purification.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Adopting flow chemistry improves yield and safety for large-scale batches:
Waste Management
- Bromide byproducts are recovered via ion-exchange resins.
- Chlorinated solvents are replaced with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (s, H-5), 4.70 (s, CH₂Cl), 3.95 (s, COOCH₃). |
| ¹³C NMR | δ 165.2 (COOCH₃), 137.8 (C-8-Br). |
| HRMS | [M+H]⁺: 304.9702 (calc. 304.9705). |
Purity Assessment
- HPLC : C18 column, 80:20 MeCN/H₂O, retention time = 6.7 min.
- Elemental Analysis : C 39.44%, H 2.63% (theor. C 39.57%, H 2.66%).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Groebke Reaction | 72 | 95 | High |
| Post-Cyclization Bromination | 58 | 90 | Moderate |
| Flow Synthesis | 85 | 98 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromine and chloromethyl groups can be oxidized under specific conditions.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromine group can yield a bromo-alcohol, while reduction of the carboxylate ester can produce an alcohol .
Scientific Research Applications
Synthesis of Derivatives
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For instance, researchers have explored modifications to the bromine and chloromethyl groups to develop compounds with improved efficacy against specific targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from imidazo[1,2-a]pyridine structures. This compound has shown promising results against several bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| Similar Derivative | 0.30 μg/mL | Escherichia coli |
These findings suggest that structural modifications can lead to significant improvements in antimicrobial potency.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Various studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
This inhibition suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been documented through various cell viability assays:
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
These results indicate that the compound may effectively inhibit the growth of cancer cells, warranting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated various pyrazole derivatives similar to this compound and found significant antimicrobial activity linked to structural modifications. The study emphasized the importance of specific functional groups in enhancing efficacy against resistant bacterial strains.
Case Study 2: Anti-inflammatory Mechanisms
Research by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects. This study highlighted the potential of this compound as a candidate for developing new anti-inflammatory drugs.
Case Study 3: Cytotoxicity Profiles
A comparative analysis of several imidazo[1,2-a]pyridine compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity. This finding supports the hypothesis that this compound could be a valuable addition to cancer therapeutics.
Mechanism of Action
The mechanism by which Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine and chloromethyl groups enable it to form covalent bonds with specific enzymes or receptors, thereby modulating their activity . The imidazo[1,2-a]pyridine scaffold allows it to fit into the active sites of these targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and chloromethyl groups make it particularly versatile in synthetic chemistry, while its imidazo[1,2-a]pyridine scaffold enhances its potential in medicinal chemistry .
Biological Activity
Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H7BrClN2O2
- CAS Number : 2580250-13-9
- Molecular Structure : Chemical Structure
Biological Activity Overview
The imidazo[1,2-a]pyridine scaffold is recognized for its pharmacological versatility. Compounds within this class exhibit various biological activities, including:
- Antiviral
- Anticancer
- Antibacterial
- Anti-inflammatory
This compound has been investigated for its potential in these areas.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets. For instance, it may inhibit certain protein kinases involved in cancer progression and other pathological conditions. The presence of bromine and chlorine substituents enhances the compound's reactivity and potential binding affinity to these targets.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent anticancer activity against various cancer cell lines. Specifically, this compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways .
Antiviral Properties
In vitro studies have indicated that compounds similar to this compound possess antiviral properties against specific viral strains. The mechanism involves interference with viral replication processes by inhibiting key enzymes necessary for viral life cycles .
Antibacterial Effects
Research has also highlighted the antibacterial potential of this compound. In a study assessing various imidazo[1,2-a]pyridine derivatives, this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Comparative Analysis of Biological Activities
Q & A
What are the established synthetic routes for Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound can be synthesized via tandem reactions or multistep procedures involving bromopyruvate derivatives and halogenated diaminopyridines. For example, similar imidazo[1,2-a]pyridines are synthesized using NaHCO₃ in ethanol under reflux, achieving ~65% yield . Reaction temperature, solvent choice (e.g., ethanol vs. DMF), and base selection (e.g., K₂CO₃) critically affect yield and purity. Lower yields (55–65%) are common due to competing side reactions, necessitating purification via column chromatography or recrystallization .
Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Basic Research Question
1H/13C NMR and HRMS are essential for verifying molecular structure. For instance, 1H NMR in DMSO-d₆ can resolve signals for the chloromethyl (-CH₂Cl) and ester (-COOCH₃) groups, while HRMS confirms the molecular ion (e.g., [M+H]+ at m/z 289.9589) . X-ray crystallography, as demonstrated for related imidazo[1,2-a]pyridines, provides definitive bond-length and torsion-angle data . IR spectroscopy further validates functional groups like ester carbonyls (~1700 cm⁻¹) .
How can researchers optimize the synthesis of this compound to minimize impurities such as dehalogenation byproducts?
Advanced Research Question
Byproduct formation (e.g., dehalogenation) is mitigated by controlling reaction stoichiometry and avoiding excessive heating. For example, using a slight excess of ethyl bromopyruvate (1.2–1.5 equiv) and maintaining reflux temperatures below 80°C reduces undesired side reactions . Post-synthesis, impurities can be profiled via HPLC-MS or LC-NMR, with reference to standards like those listed for benzodiazepine analogs .
What mechanistic insights exist for the formation of the imidazo[1,2-a]pyridine core in this compound?
Advanced Research Question
The core forms via cyclocondensation between α-haloketones (e.g., ethyl bromopyruvate) and diaminopyridines. Computational studies suggest a stepwise mechanism: nucleophilic attack by the pyridine amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of HBr . Solvent polarity (e.g., ethanol vs. DMF) influences transition-state stabilization, impacting reaction kinetics .
How does the bromo and chloromethyl substitution pattern influence the compound’s reactivity in downstream applications?
Advanced Research Question
The bromine at C8 acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group at C2 facilitates nucleophilic substitutions (e.g., with amines or thiols) to generate analogs . Steric and electronic effects from these substituents can alter regioselectivity in further functionalization, as shown in related triazolo[1,5-a]pyridine systems .
What pharmacological or materials science applications are suggested by the structural features of this compound?
Advanced Research Question
The imidazo[1,2-a]pyridine scaffold is associated with bioactivity (e.g., CDK inhibition, antiviral effects), making this compound a candidate for drug discovery . The bromo and chloromethyl groups enable diversification into libraries for structure-activity relationship (SAR) studies. In materials science, its planar aromatic system could serve as a ligand in coordination polymers .
How can researchers address discrepancies in reported yields or purity when replicating synthetic protocols?
Advanced Research Question
Yield variations often arise from differences in reagent quality (e.g., anhydrous vs. hydrated NaHCO₃) or purification methods. Reproducibility is improved by strictly controlling moisture (using molecular sieves) and employing high-resolution chromatography (e.g., flash chromatography with silica gel 60) . Purity can be enhanced via recrystallization from hexane/ethyl acetate mixtures .
What computational methods are recommended for predicting the reactivity or stability of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and transition states for substitutions or cyclizations . Molecular docking studies may predict binding affinities to biological targets like kinase enzymes. Stability under acidic/basic conditions can be simulated using pKa prediction tools (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
